3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of 3-(chloromethyl)-1H-1,2,4-triazole with benzyl chloride under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced triazole derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds share a similar chloromethyl group but differ in their core structure and substituents.
1-(4-chloro-phenyl)-imidazole-2-thione: This compound has a similar phenyl group but differs in its heterocyclic core and functional groups.
Uniqueness
3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride is unique due to its specific triazole core, which imparts distinct chemical and biological properties
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride involves the reaction of 5-phenyl-1H-1,2,4-triazole with chloromethyl chloride in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "5-phenyl-1H-1,2,4-triazole", "Chloromethyl chloride", "Base (such as triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-phenyl-1H-1,2,4-triazole in a suitable solvent (such as dichloromethane) and add a base (such as triethylamine) to the solution.", "Step 2: Slowly add chloromethyl chloride to the solution while stirring at room temperature. The reaction mixture should be stirred for several hours until complete conversion is achieved.", "Step 3: The reaction mixture is then washed with water and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 4: The solvent is removed under reduced pressure to obtain the crude product.", "Step 5: The crude product is dissolved in a suitable solvent (such as ethanol) and hydrochloric acid is added dropwise to the solution until the pH reaches around 2.", "Step 6: The resulting precipitate is filtered and washed with cold ethanol to obtain the final product as a hydrochloride salt." ] } | |
CAS No. |
2731010-96-9 |
Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
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